

A Comprehensive Technical Guide to the Thermochemical Properties and Phase Transitions of Lutetium

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Compound of Interest		
Compound Name:	Lutetium	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermochemical data and phase transitions of the rare earth element **Lutetium** (Lu) and its key inorganic compounds. The information is curated for professionals in research, science, and drug development who require precise data for modeling, synthesis, and material characterization.

Thermochemical Data of Lutetium and its Compounds

Lutetium, the heaviest of the lanthanide series, possesses unique physicochemical properties owing to its filled 4f electron shell. Understanding the thermodynamics of **Lutetium** and its compounds is crucial for a wide range of applications, from catalysis to the development of advanced materials. The following tables summarize the key thermochemical data for elemental **Lutetium** and its common oxide and halides.

Table 1: Thermochemical Data for Elemental Lutetium (Lu)



Property	Value	Units
Standard Molar Entropy, S° (298.15 K)	51.0	J/(mol·K)
Molar Heat Capacity, Cp (298.15 K)	26.86	J/(mol·K)
Enthalpy of Fusion, ΔHfus	~22	kJ/mol
Enthalpy of Vaporization, ΔΗναρ	415	kJ/mol
Enthalpy of Atomization	428	kJ/mol

Table 2: Thermochemical Data for Lutetium Compounds

Compound	Formula	Standard Enthalpy of Formation, ΔHf° (298.15 K)	Standard Molar Entropy, S° (298.15 K)	Molar Heat Capacity, Cp (298.15 K)
Lutetium(III) Oxide	Lu ₂ O ₃	-1878.2	110	101.8
Lutetium(III) Fluoride	LuF₃	-1707.1	109.6	91.3
Lutetium(III) Chloride	LuCl₃	-998.7	147.7	99.4
Lutetium(III) Bromide	LuBr₃	48.8	66.9	Data not readily available
Lutetium(III) Iodide	Lul3	-607	213	101.8

Note: Data for some compounds, particularly the complete thermochemical dataset for all halides, is not consistently available from a single source. The presented values are compiled from various scientific databases and publications.



Phase Transitions of Lutetium Elemental Lutetium

Under standard conditions, **Lutetium** exists in a hexagonal close-packed (hcp) crystal structure.[1] It undergoes two primary phase transitions: melting and boiling.

Table 3: Phase Transition Data for Elemental Lutetium

Transition	Temperature (K)	Temperature (°C)	Enthalpy of Transition (kJ/mol)
Melting Point	1925	1652	~22[2]
Boiling Point	3675	3402	415[2]

High-pressure studies on **Lutetium** and its compounds, particularly hydrides and chalcogenides, have revealed complex phase diagrams with multiple solid-state transitions.[3] [4] For instance, **lutetium** trihydride (LuH₃) exhibits a phase transition from a trigonal to a cubic structure at approximately 11.5 GPa.[3] However, a comprehensive and recent pressure-temperature phase diagram for pure elemental **Lutetium** is a subject of ongoing research.

Lutetium Compounds

Lutetium compounds also exhibit distinct phase transitions. For example, **Lutetium**(III) fluoride (LuF_3) undergoes a polymorphic transformation at high temperatures before melting.

Table 4: Phase Transition Data for Lutetium(III) Fluoride (LuF3)

Transition	Temperature (K)	Temperature (°C)	Notes
Polymorphic Transformation	~1248	~975	Orthorhombic to a high-temperature phase.[5]
Melting Point	1455	1182	
Boiling Point	2473	2200	_



Experimental Methodologies

The determination of the thermochemical data presented in this guide relies on a variety of sophisticated experimental techniques. The following section provides a generalized overview of the key methodologies employed.

Calorimetry

Calorimetry is the primary experimental technique for measuring the heat changes associated with chemical reactions and phase transitions, from which enthalpies of formation, fusion, and vaporization, as well as heat capacities, are derived.

Principle: This technique involves measuring the heat change when a substance is dissolved in a suitable solvent. By carefully designing a thermochemical cycle (Hess's Law), the enthalpy of formation of a compound can be determined.

Generalized Protocol for a Lutetium Halide (e.g., LuCl₃):

- Reactant Preparation: A precisely weighed sample of high-purity **Lutetium** metal and the corresponding anhydrous **Lutetium** halide (LuCl₃) are prepared. A suitable solvent, typically an acidic aqueous solution (e.g., HCl), is also prepared with a known concentration.
- Calorimeter Setup: A solution calorimeter, often of the isoperibol or isothermal type, is assembled. The reaction vessel containing the solvent is placed in a constant-temperature bath. The system is allowed to reach thermal equilibrium.
- Calibration: The heat capacity of the calorimeter and its contents is determined by a
 calibration experiment, often involving the dissolution of a substance with a well-known
 enthalpy of solution (e.g., potassium chloride) or by electrical heating.
- Dissolution of **Lutetium** Metal: The **Lutetium** metal sample is introduced into the solvent, and the resulting temperature change is meticulously recorded over time. The heat of reaction for the dissolution of Lu in the acid is calculated.
- Dissolution of Lutetium Halide: In a separate experiment, the anhydrous Lutetium halide sample is dissolved in the same solvent, and the heat of solution is measured.



Thermochemical Cycle Calculation: By combining the heats of reaction from the dissolution
of the metal and the halide, along with the known standard enthalpy of formation of the
hydrogen halide in the solution, the standard enthalpy of formation of the Lutetium halide
can be calculated.

Principle: Bomb calorimetry is used to determine the heat of combustion of a substance. For elements like **Lutetium**, this can be a step in a thermochemical cycle to determine the enthalpy of formation of its oxide.

Generalized Protocol for Lutetium:

- Sample Preparation: A known mass of high-purity **Lutetium** metal is placed in a crucible within a high-pressure stainless-steel vessel known as a "bomb."
- Oxygen Pressurization: The bomb is sealed and pressurized with a high-purity oxygen gas to ensure complete combustion.
- Calorimeter Assembly: The bomb is submerged in a known volume of water in an insulated container (calorimeter). The initial temperature of the water is recorded.
- Ignition: The sample is ignited electrically. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature rise.
- Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.
- Calculation: From the temperature change and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid), the heat of combustion is calculated. This value can then be used in conjunction with other thermochemical data to determine the enthalpy of formation of **Lutetium** oxide (Lu₂O₃).

Principle: Drop calorimetry is employed to measure the enthalpy content (heat content) of a substance at high temperatures. This data is then used to calculate the substance's heat capacity as a function of temperature.

Generalized Protocol for Lutetium Metal:

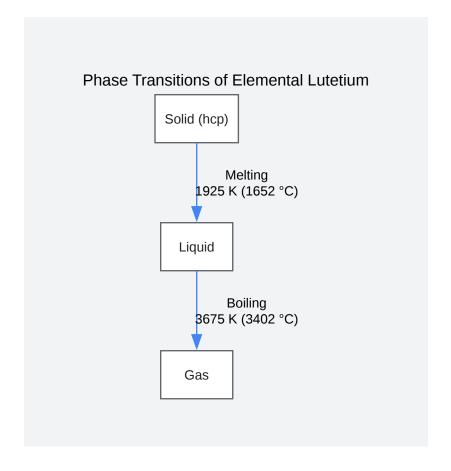


- Sample Encapsulation: A sample of **Lutetium** is sealed in a container made of a material with a known heat capacity (e.g., platinum).
- Heating: The encapsulated sample is heated to a precise high temperature in a furnace.
- "Dropping": The hot sample is rapidly dropped into a calorimeter held at a known, lower temperature (often room temperature).
- Temperature Measurement: The heat transferred from the hot sample to the calorimeter causes a temperature rise in the calorimeter, which is carefully measured.
- Enthalpy Calculation: The enthalpy change of the sample as it cools from the high temperature to the calorimeter's final temperature is calculated. By repeating this process at various initial high temperatures, the enthalpy content as a function of temperature can be determined.
- Heat Capacity Derivation: The heat capacity at a given temperature is obtained by differentiating the enthalpy-temperature function.

Visualization of Lutetium Phase Transitions

The following diagram illustrates the primary phase transitions of elemental **Lutetium** as a function of temperature under standard pressure.





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Caption: Phase transitions of **Lutetium** at standard pressure.

This guide provides a foundational understanding of the thermochemical properties and phase behavior of **Lutetium** and its selected compounds. For more specific applications, it is recommended to consult the primary literature and specialized databases.

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